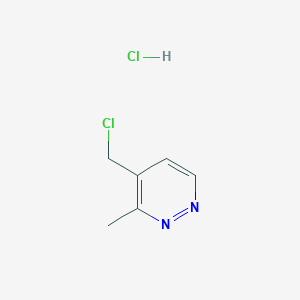

4-(Chloromethyl)-3-methylpyridazine hydrochloride

CAS No.: 1956335-43-5

Cat. No.: VC5548684

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956335-43-5 |

|---|---|

| Molecular Formula | C6H8Cl2N2 |

| Molecular Weight | 179.04 |

| IUPAC Name | 4-(chloromethyl)-3-methylpyridazine;hydrochloride |

| Standard InChI | InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H |

| Standard InChI Key | GISJBUCEYMVPML-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=N1)CCl.Cl |

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-(chloromethyl)-3-methylpyridazine hydrochloride is C₆H₈Cl₂N₂, with a molecular weight of 179.04 g/mol. The IUPAC name, 4-(chloromethyl)-3-methylpyridazine hydrochloride, reflects its pyridazine backbone substituted at the 3- and 4-positions. Key spectral identifiers include:

-

InChI:

InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H -

InChIKey:

GISJBUCEYMVPML-UHFFFAOYSA-N

The chloromethyl group at position 4 enhances electrophilicity, making the compound reactive toward nucleophiles. This property is critical for its role in forming carbon-nitrogen and carbon-sulfur bonds in synthetic pathways.

Table 1: Comparative Physicochemical Properties of Related Chloromethyl-Substituted Heterocycles

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-(Chloromethyl)-3-methylpyridazine hydrochloride | 1956335-43-5 | C₆H₈Cl₂N₂ | 179.04 | Chloromethyl, pyridazine |

| 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride | 152402-97-6 | C₇H₈Cl₃N | 212.5 | Chloromethyl, pyridine |

| 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | N/A | C₈H₁₀ClNO₂S | 219.68 | Chloromethyl, sulfonyl |

Structural analogs, such as pyridine-based chloromethyl compounds, exhibit distinct reactivity profiles due to differences in ring electron density and steric effects .

Synthesis and Green Chemistry Considerations

The synthesis of 4-(chloromethyl)-3-methylpyridazine hydrochloride typically involves chloromethylation of 3-methylpyridazine. A modified approach optimizes yield and purity by adjusting reaction parameters like temperature and reagent stoichiometry. Key steps include:

-

Chloromethylation: Reaction of 3-methylpyridazine with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Recent advancements emphasize green chemistry principles. For example, the use of trichloroisocyanuric acid as a chlorinating agent reduces waste generation compared to traditional methods . Metrics such as atom economy (AE) and E-factor evaluate environmental impact:

-

E-factor: 3.2 for oxidation steps, indicating low waste production .

-

Reaction Mass Efficiency (RME): Up to 78% in optimized protocols .

These metrics align with industry trends toward sustainable synthesis, though further optimization is needed to minimize solvent use in large-scale production .

Applications in Organic Synthesis and Drug Development

4-(Chloromethyl)-3-methylpyridazine hydrochloride is primarily utilized as a building block in heterocyclic chemistry. Its applications include:

-

Covalent Inhibitor Design: The chloromethyl group forms stable covalent bonds with cysteine residues in enzymes, enabling the development of protease inhibitors and kinase modulators.

-

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions leverage its halogenated structure to introduce pyridazine motifs into complex molecules.

Table 2: Representative Reactions Involving 4-(Chloromethyl)-3-methylpyridazine Hydrochloride

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Nucleophilic Substitution | Thiols, amines, alkoxides | Bioconjugates, polymer precursors |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, aryl boronic acids | Anticancer agents |

| Reductive Amination | NaBH₃CN, primary amines | Antibacterial compounds |

In drug discovery, this compound has been explored in the synthesis of Dexlansoprazole analogs, where its sulfonyl derivatives exhibit proton-pump inhibition activity .

Comparative Analysis with Structural Analogs

Compared to pyridine-based chloromethyl compounds (e.g., 4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride), the pyridazine derivative exhibits:

-

Enhanced Reactivity: Due to the electron-deficient pyridazine ring, which accelerates nucleophilic substitution .

-

Improved Solubility: Higher aqueous solubility at acidic pH owing to the hydrochloride salt form.

Future Research Directions

Emerging studies propose investigating:

-

Biological Target Engagement: Screening against kinase libraries to identify novel inhibitory pathways.

-

Polymer Chemistry: Incorporating pyridazine motifs into conductive polymers for optoelectronic devices.

-

Green Solvent Systems: Replacing dichloromethane and DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume